An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Bromo-5-hydroxybenzoic acid, a versatile aromatic compound with significant potential in pharmaceutical and chemical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its biological activities, including its anti-inflammatory and antimicrobial effects. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed methodologies and insights into its mechanism of action.
Chemical and Physical Properties
2-Bromo-5-hydroxybenzoic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO₃ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| CAS Number | 58380-11-3 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 185 °C (decomposes) | [2] |
| Boiling Point | 374.5 °C (Predicted) | [2] |
| pKa | 2.73 ± 0.10 (Predicted) | |
| Solubility | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water, DMSO, and methanol. | |
| InChI Key | HTCSAMJZDHWTKD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)Br | [1] |
Synthesis and Purification
The synthesis of 2-Bromo-5-hydroxybenzoic acid can be achieved through the demethylation of its precursor, 2-bromo-5-methoxybenzoic acid. The latter is synthesized via the bromination of m-methoxybenzoic acid.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid
This protocol is adapted from established patent literature and provides a reliable method for obtaining the direct precursor to 2-Bromo-5-hydroxybenzoic acid.[4]
Materials:
-
m-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Bromide (KBr)
-
Red Phosphorus
-
N-bromosuccinimide (NBS)
-
Ice
Procedure:
-
In a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.
-
Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25 °C.
-
Maintain the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[4]
Experimental Protocol: Demethylation to 2-Bromo-5-hydroxybenzoic acid
This protocol describes the demethylation of the methoxy (B1213986) precursor to yield the final product.
Materials:
-
2-Bromo-5-methoxybenzoic acid
-
Aluminum chloride (AlCl₃)
-
Ice water
-
Diethyl ether
Procedure:
-
Reflux 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the aqueous phase three times with 250 mL of diethyl ether.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 2-bromo-5-hydroxybenzoic acid.
Purification Protocol: Recrystallization
For obtaining high-purity 2-Bromo-5-hydroxybenzoic acid, recrystallization is a standard and effective method.
Materials:
-
Crude 2-Bromo-5-hydroxybenzoic acid
-
Suitable solvent (e.g., ethanol-water mixture)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the crude 2-Bromo-5-hydroxybenzoic acid in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Spectroscopic Characterization
The identity and purity of synthesized 2-Bromo-5-hydroxybenzoic acid should be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations. The broad O-H stretching vibration is typically observed in the range of 3300-2500 cm⁻¹, while the C=O stretching vibration for an aryl carboxylic acid appears around 1700-1680 cm⁻¹.[5]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Biological Activities and Mechanisms of Action
2-Bromo-5-hydroxybenzoic acid has demonstrated notable anti-inflammatory and antimicrobial properties, making it a compound of interest for drug development.
Anti-inflammatory Activity
The anti-inflammatory effects of 2-Bromo-5-hydroxybenzoic acid are believed to be mediated through the inhibition of key enzymes and modulation of inflammatory signaling pathways.
Cyclooxygenase (COX) enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[6] 2-Bromo-5-hydroxybenzoic acid is suggested to inhibit COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[7]
Diagram: Simplified COX Inhibition Pathway
Caption: Inhibition of Prostaglandin Synthesis by 2-Bromo-5-hydroxybenzoic acid.
Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are critical signaling pathways that regulate the expression of numerous pro-inflammatory genes.[8][9] Natural compounds can modulate these pathways to exert anti-inflammatory effects.[10] While direct studies on 2-Bromo-5-hydroxybenzoic acid are limited, its structural analogs have been shown to influence these pathways.
Diagram: Potential Modulation of NF-κB and MAPK Pathways
Caption: Hypothesized modulation of inflammatory signaling pathways.
Antimicrobial Activity
Hydroxybenzoic acid derivatives are known to possess antimicrobial properties.[11] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[12] The lipophilicity and acidic nature of these compounds can facilitate their entry into microbial cells and disruption of cellular processes.
Diagram: General Antimicrobial Workflow
Caption: Workflow for assessing antimicrobial activity.
Applications in Drug Development and Research
2-Bromo-5-hydroxybenzoic acid serves as a valuable building block in organic synthesis for the development of more complex molecules with potential therapeutic applications. Its anti-inflammatory and antimicrobial properties make it and its derivatives promising candidates for the development of new drugs to treat inflammatory conditions and infectious diseases.[13]
Safety and Handling
2-Bromo-5-hydroxybenzoic acid is an irritant to the skin, eyes, and respiratory system.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Bromo-5-hydroxybenzoic acid is a chemical compound with a solid foundation of understood properties and significant potential for further research and development. Its utility as a synthetic intermediate, coupled with its inherent biological activities, positions it as a valuable molecule in the fields of medicinal chemistry and materials science. This guide provides a comprehensive starting point for researchers looking to explore the applications of this versatile compound.
References
- 1. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | FB55614 [biosynth.com]
- 3. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 [sigmaaldrich.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Compounds from Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. aksci.com [aksci.com]
